molecular formula C20H15BrN2O4 B4066937 8-[2-(allyloxy)-5-bromophenyl]-6-amino-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

8-[2-(allyloxy)-5-bromophenyl]-6-amino-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

Cat. No. B4066937
M. Wt: 427.2 g/mol
InChI Key: CBODAIUKNRIZOW-UHFFFAOYSA-N
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Description

This compound is a derivative of chromene, a class of natural products and a part of pharmacophores of various biologically active molecules . It has a molecular formula of C20H15BrN2O4 .


Synthesis Analysis

The synthesis of this compound involves a three-component one-pot process. This process includes the condensation of 3,4-(methylenedioxy)phenol, aldehydes, and malononitrile using a catalytic amount of basic alumina in refluxing water .


Molecular Structure Analysis

The molecular structure of this compound includes a chromene core, which is a common structural unit of a series of natural products . The compound also contains an allyloxy group and a bromophenyl group attached to the chromene core .


Chemical Reactions Analysis

The synthesis of this compound involves a condensation reaction, which is a type of chemical reaction where two molecules combine to form a larger molecule, usually with the loss of a small molecule such as water .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 427.248 Da and a monoisotopic mass of 426.021515 Da . Further physical and chemical properties are not specified in the available literature.

Scientific Research Applications

Electrocatalytic Synthesis

Chromene derivatives, including those with carbonitrile groups, are synthesized through electrocatalytic processes. These methods offer a mild, efficient approach to obtaining chromene derivatives in excellent yields, suggesting potential applications in material science and organic synthesis (Vafajoo et al., 2014).

Antimicrobial Activity

Chromene compounds synthesized through various chemical reactions have been evaluated for their antimicrobial properties against different bacterial and fungal strains. This suggests their potential use in developing new antimicrobial agents (Banothu & Bavanthula, 2012).

Anticancer Activity

The synthesis and characterization of chromene derivatives have shown promising results in anticancer activity, particularly through inducing cell cycle arrest and apoptosis in cancer cells. This highlights their potential application in cancer research and therapy (El-Agrody et al., 2020).

Organic Synthesis and Catalysis

Research into the synthesis of chromene derivatives using various catalytic methods indicates their significance in organic chemistry. These studies explore efficient synthetic routes, often under environmentally friendly conditions, showcasing the compound's relevance in advancing organic synthesis techniques (Wu, Li, & Yan, 2011).

Structural and Crystallographic Studies

The structural analysis of chromene derivatives, including X-ray diffraction studies, contributes to our understanding of molecular structures and interactions. This research is fundamental in drug design, materials science, and the development of novel compounds with specific properties (Sharma et al., 2015).

properties

IUPAC Name

6-amino-8-(5-bromo-2-prop-2-enoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN2O4/c1-2-5-24-15-4-3-11(21)6-12(15)19-13-7-17-18(26-10-25-17)8-16(13)27-20(23)14(19)9-22/h2-4,6-8,19H,1,5,10,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBODAIUKNRIZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-[2-(allyloxy)-5-bromophenyl]-6-amino-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
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8-[2-(allyloxy)-5-bromophenyl]-6-amino-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
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8-[2-(allyloxy)-5-bromophenyl]-6-amino-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
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8-[2-(allyloxy)-5-bromophenyl]-6-amino-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
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8-[2-(allyloxy)-5-bromophenyl]-6-amino-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
Reactant of Route 6
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8-[2-(allyloxy)-5-bromophenyl]-6-amino-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile

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